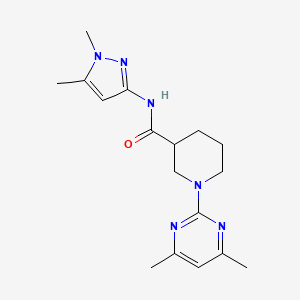![molecular formula C16H15N3O3S B14935098 ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14935098.png)
ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining an indole moiety with a thiazole ring, which may contribute to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Indole Derivative Attachment: The indole moiety can be introduced through a coupling reaction with the thiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the thiazole ring can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its esters.
Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid.
Uniqueness
Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other compounds.
特性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
ethyl 2-[(1-methylindole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-8-19(2)13-7-5-4-6-10(11)13/h4-9H,3H2,1-2H3,(H,17,18,20) |
InChIキー |
MEPKKBWLRHXNNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)



![4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B14935047.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)

![N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B14935064.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14935069.png)
![N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B14935071.png)
![2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935073.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14935079.png)

![methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14935094.png)
